Niphatoxin C
CAS No.:
Cat. No.: VC1951959
Molecular Formula: C36H50N3+
Molecular Weight: 524.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H50N3+ |
|---|---|
| Molecular Weight | 524.8 g/mol |
| IUPAC Name | 1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium |
| Standard InChI | InChI=1S/C36H50N3/c1(3-6-10-14-21-34-24-18-27-37-31-34)2-4-9-13-17-29-39-30-20-26-36(33-39)23-16-12-8-5-7-11-15-22-35-25-19-28-38-32-35/h2,4,12,16,18-20,24-28,30-33H,1,3,5-11,13-15,17,21-23,29H2/q+1/b4-2-,16-12- |
| Standard InChI Key | QMKWJZIROZRKOP-JXSNUWOOSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)CCCCCC/C=C\CCCC[N+]2=CC=CC(=C2)C/C=C\CCCCCCC3=CN=CC=C3 |
| Canonical SMILES | C1=CC(=CN=C1)CCCCCCC=CCCCC[N+]2=CC=CC(=C2)CC=CCCCCCCC3=CN=CC=C3 |
Introduction
Chemical Structure and Properties
Niphatoxin C belongs to the 3-alkylpyridinium class of alkaloids with the IUPAC name 1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium. This compound was first isolated and structurally characterized using 1- and 2-D NMR spectroscopy during investigations aimed at discovering P2X7 receptor antagonists .
Physicochemical Properties
The comprehensive physicochemical profile of Niphatoxin C provides insights into its potential pharmacokinetic behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 524.4 |
| Volume | 610.85 |
| LogP | 7.449 |
| LogD | 4.754 |
| LogS | -1.808 |
| Number of Rotatable Bonds | 21 |
| TPSA (Topological Polar Surface Area) | 29.66 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 0 |
| Number of Rings | 3 |
| QED Drug-Likeness Score | 0.079 |
| Synthetic Accessibility Score | 2.995 |
| Fsp3 | 0.472 |
Chemical Structure Details
Niphatoxin C features a tripyridine skeleton with long alkyl chains connecting the pyridine rings. The molecular structure includes:
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Three pyridine rings, one of which is positively charged (pyridinium)
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Two unsaturated Z-configuration double bonds
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Long aliphatic chains that create a flexible molecular architecture
-
SMILES notation: C(/C=CCCCC[n+]1cccc(C/C=CCCCCCCc2cccnc2)c1)CCCCCc1cccnc1
The compound shows limited drug-likeness according to traditional pharmaceutical metrics, failing several common medicinal chemistry filters including Lipinski's Rule-of-5, Pfizer Rule, and GSK Rule .
Natural Source and Isolation
Marine Origin
Niphatoxin C has been isolated from multiple Callyspongia species collected from diverse geographical locations:
| Collection Location | Collection Period | Reference |
|---|---|---|
| Red Sea | Not specified | PMID[12762806] |
| Iriomote Island, Okinawa Prefecture, Japan | June 2009 | PMID[23855338] |
| New Guinea | Not specified | PMID[8158156] |
Isolation Process
The isolation of Niphatoxin C typically involves bioassay-guided fractionation of sponge extracts. The procedure generally includes:
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Collection and preservation of marine sponge samples
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Extraction with organic solvents
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Chromatographic separation techniques
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Structure elucidation using NMR spectroscopy and mass spectrometry
The compound was first reported in the Journal of Natural Products in 2007 by Buchanan et al., who described it as a new tripyridine alkaloid discovered during their search for P2X7 receptor antagonists .
Biological Activities
P2X7 Receptor Antagonism
Niphatoxin C demonstrates antagonistic activity against the P2X7 receptor, a trimeric ATP-gated ion channel that plays significant roles in inflammation, immunity, and cell death processes. Experimental data shows that it exhibits:
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Moderate antagonistic effect (41% activity) against the human P2X7 receptor
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Greater specificity for the P2X7 receptor compared to other P2X receptor subtypes
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Potential for development as an anti-inflammatory agent based on this mechanism
Cytotoxicity Profile
The most notable biological activity of Niphatoxin C is its pronounced cytotoxicity against human monocytic cells:
| Cell Line | Effect | Value | Reference |
|---|---|---|---|
| THP-1 (human monocytic cells) | Activity (low concentration) | 0% | PMID[468259] |
| THP-1 (human monocytic cells) | Activity (medium concentration) | 99% | PMID[468259] |
| THP-1 (human monocytic cells) | Activity (high concentration) | 101% | PMID[468259] |
| THP-1 (human monocytic cells) | IC50 | 11,500 nM | PMID[468259] |
This cytotoxic profile is particularly relevant as THP-1 cells express the P2X7 receptor, suggesting a possible relationship between the compound's receptor antagonism and its cytotoxic effects .
Structural Relationships and Similar Compounds
Comparison with Related Marine Alkaloids
Niphatoxin C belongs to a broader family of pyridinium alkaloids found in marine sponges. Notable similarities exist with:
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Other niphatoxins (A and B) from the same marine source
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Stylissadines A and B from Stylissa flabellata, which also demonstrate P2X7 inhibitory activity with IC50 values of 0.7 μM and 1.8 μM, respectively
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Various 3-alkylpyridinium compounds isolated from other marine sponges
Structure-Activity Relationships
The unique structural features of Niphatoxin C that contribute to its biological activities include:
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The positively charged pyridinium ring, which likely contributes to membrane interactions
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The long alkyl chains that provide lipophilicity and potential for membrane penetration
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The specific spatial arrangement of the three pyridine rings
| Parameter | Value/Assessment | Implication |
|---|---|---|
| Human Intestinal Absorption | 0.063 | Poor oral bioavailability |
| Blood-Brain-Barrier Penetration | 0.049 | Limited CNS activity |
| Plasma Protein Binding | 97.37% | High binding may limit free drug concentration |
| CYP2D6 Inhibition | 0.998 | High potential for drug interactions |
| CYP3A4 Inhibition | 0.929 | High potential for drug interactions |
| hERG Blockers | 0.928 | Cardiac toxicity concerns |
| Skin Sensitization | 0.988 | Potential for allergic reactions |
| Respiratory Toxicity | 0.961 | Potential for respiratory adverse effects |
Research Applications
Despite limitations as a direct therapeutic candidate, Niphatoxin C has value in several research contexts:
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As a chemical probe for studying P2X7 receptor biology
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As a lead structure for developing more selective P2X7 antagonists with reduced toxicity
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As a cytotoxic agent for understanding mechanisms of cell death in monocytic cells
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As a template for synthetic chemistry efforts to create analogues with improved properties
Current Research Status and Future Directions
Research Gaps
Several aspects of Niphatoxin C remain to be fully elucidated:
-
Detailed mechanism of cytotoxicity beyond P2X7 receptor antagonism
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Comprehensive structure-activity relationships through synthetic analogue studies
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Potential effects on other cellular targets and pathways
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Pharmacokinetic profile in animal models
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